

# 2-(Aminomethyl)-1-ethylpyrrolidine CAS number and synonyms

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## Compound of Interest

Compound Name: 2-(Aminomethyl)-1-ethylpyrrolidine

Cat. No.: B195583

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## Technical Guide: 2-(Aminomethyl)-1-ethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Aminomethyl)-1-ethylpyrrolidine**, a key chiral intermediate in pharmaceutical synthesis. This document outlines its chemical identity, physicochemical properties, synthesis and analysis protocols, and its primary application as a precursor to pharmacologically active compounds.

## Chemical Identity and Properties

**2-(Aminomethyl)-1-ethylpyrrolidine** is a substituted pyrrolidine that exists as a racemic mixture or as individual enantiomers. The (S)-enantiomer is a crucial building block for the synthesis of the antipsychotic and prokinetic agent, Levosulpiride.<sup>[1][2]</sup>

CAS Numbers:

Form	CAS Number
Racemic Mixture	26116-12-1
(S)-(-)-enantiomer	22795-99-9 <sup>[3]</sup>
(R)-(+)-enantiomer	22795-97-7

## Synonyms:

A variety of synonyms are used to identify this compound in literature and commercial listings.

[4]

Synonym
(1-Ethyl-2-pyrrolidinyl)methylamine
(±)-2-(Aminomethyl)-1-ethylpyrrolidine
1-(1-Ethylpyrrolidin-2-yl)methanamine
1-Ethyl-2-(aminomethyl)pyrrolidine
1-Ethyl-2-pyrrolidinemethylamine
N-Ethyl-2-aminomethylpyrrolidine

## Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>16</sub> N <sub>2</sub>	[4]
Molecular Weight	128.22 g/mol	[4]
Appearance	Clear, colorless to light yellow liquid	
Boiling Point	58-60 °C @ 16 mmHg	[5]
Density	0.884 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.4670	
Flash Point	56 °C (133 °F)	

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **2-(Aminomethyl)-1-ethylpyrrolidine**.

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):

Assignment	Chemical Shift (ppm)
A	3.152
B <sup>1</sup>	2.821
C <sup>2</sup>	2.722
D <sup>2</sup>	2.675
E	2.367
F <sup>1</sup>	2.205
G	2.136
J	2.05
K	1.880
L <sup>3</sup>	1.74
M <sup>3</sup>	1.71
P	1.604
Q	1.097

Data corresponds to the (R)-(+)-enantiomer,  
which is representative of the racemic mixture.  
[\[6\]](#)

$^{13}\text{C}$  NMR:

While a specific spectrum with assigned peaks was not retrieved, the expected chemical shifts based on the structure are in the following ranges:

- Aliphatic carbons (pyrrolidine ring and ethyl group): 10-60 ppm
- Carbon adjacent to nitrogen atoms: 40-70 ppm Spectra are available for viewing in chemical databases.[\[7\]](#)

## Mass Spectrometry (GC-MS):

m/z	Relative Intensity
98.0	100.0
70.0	21.2
28.0	9.1
99.0	7.5
43.0	6.8
41.0	5.1
68.0	4.5
56.0	4.3
96.0	4.2
30.0	3.7
Data corresponds to the (R)-(+)-enantiomer, which is representative of the racemic mixture. <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>	

## Infrared (IR) Spectroscopy:

A reference spectrum is available, and the characteristic absorption peaks are consistent with the functional groups present.[\[5\]](#)

- N-H stretch (primary amine): 3550–3250  $\text{cm}^{-1}$  (medium, broad, typically two bands)
- C-H stretch (alkane): 3000–2850  $\text{cm}^{-1}$  (strong)
- N-H bend (primary amine): 1650–1580  $\text{cm}^{-1}$  (medium)
- C-N stretch: 1250–1020  $\text{cm}^{-1}$  (medium)

## Experimental Protocols

## Synthesis of Racemic 2-(Aminomethyl)-1-ethylpyrrolidine

A common laboratory-scale synthesis involves the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine.<sup>[10]</sup>

Materials:

- 1-ethyl-2-nitromethylenepyrrolidine
- Saturated aqueous sodium carbonate solution
- 2 N aqueous sodium carbonate solution
- Methanol
- Carbon dioxide gas
- Diluted hydrochloric acid
- Diluted sodium hydroxide solution
- Ether
- Anhydrous magnesium sulfate
- Electrolytic apparatus with a porous unglazed cylinder, copper plate cathode, and palladium plate anode

Procedure:

- **Apparatus Setup:** Use a 200 ml glass beaker with a porous unglazed cylinder (40 mm diameter × 140 mm length) as a diaphragm. A copper plate (40 × 180 mm<sup>2</sup>) serves as the cathode and a palladium plate (30 × 40 mm<sup>2</sup>) as the anode.
- **Electrolyte Addition:** Add 50 ml of a saturated aqueous sodium carbonate solution to the anode chamber (inside the cylinder). In the cathode chamber (the beaker), add 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol.

- Pre-electrolysis: Pass carbon dioxide through the catholyte solution and conduct pre-electrolysis for several minutes.
- Reaction: Add 1.56 g of 1-ethyl-2-nitromethylenepyrrolidine powder to the cathode chamber. Apply a current of 1 ampere for 2.5 hours with continuous stirring at 20-23 °C, while bubbling carbon dioxide through the catholyte.
- Work-up:
  - Acidify the catholyte solution with diluted hydrochloric acid and distill off the methanol under reduced pressure.
  - Make the residue strongly basic with a diluted aqueous sodium hydroxide solution.
  - Extract the resulting solution with ether.
  - Dry the ether extract over anhydrous magnesium sulfate.
  - Distill off the ether.
- Purification: Purify the residue by distillation under reduced pressure to obtain oily 2-aminomethyl-1-ethylpyrrolidine (yield: ~95%).[\[10\]](#)

## Chiral Separation via HPLC (Indirect Method)

The enantiomers of **2-(aminomethyl)-1-ethylpyrrolidine** can be separated by HPLC after derivatization.[\[11\]](#)

Materials:

- (rac)-**2-(aminomethyl)-1-ethylpyrrolidine**
- 4-nitrobenzoic acid (derivatizing agent)
- Chiralcel OD-H analytical column (250 x 4.6 mm)
- n-hexane (HPLC grade)
- Ethanol (HPLC grade)

- Triethylamine (TEA)
- HPLC system with UV and optical rotation (OR) detectors

Procedure:

- Derivatization: React (rac)-**2-(aminomethyl)-1-ethylpyrrolidine** with 4-nitrobenzoic acid to form diastereomeric amides. This introduces a chromophore for UV detection.
- HPLC Analysis:
  - Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 25 °C.
  - Detection: UV at 254 nm and optical rotation.
- Analysis: The diastereomeric derivatives are separated on the chiral stationary phase, allowing for the determination of the enantiomeric purity of the original sample.

## Synthesis of Levosulpiride from (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine

This protocol outlines the final condensation step in the synthesis of Levosulpiride.<sup>[1][10]</sup>

Materials:

- (S)-(-)-2-aminomethyl-1-ethylpyrrolidine
- Methyl 2-methoxy-5-sulfamoylbenzoate
- n-Butanol
- Concentrated hydrochloric acid
- Concentrated ammonia

- Water
- Ethanol

Procedure:

- Reaction Setup: In a suitable reaction vessel, combine 143 g of (S)-**2-(aminomethyl)-1-ethylpyrrolidine** and 260 g of methyl 2-methoxy-5-sulfamoylbenzoate in 1040 ml of n-butanol.
- Condensation: Reflux the mixture for 20 hours.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Extract with a solution of 115 g of concentrated hydrochloric acid in 1040 ml of water.
  - Separate the aqueous phase and make it alkaline with approximately 95 g of concentrated ammonia.
- Isolation and Purification:
  - Filter the resulting precipitate.
  - Dry the solid to obtain crude Levosulpiride (molar yield ~75%).
  - The product can be further purified by recrystallization from an alcohol such as methanol or ethanol.[10]

## Applications in Drug Development

The primary role of **2-(aminomethyl)-1-ethylpyrrolidine** in drug development is as a chiral synthon, particularly its (S)-enantiomer.

Precursor to Levosulpiride: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is an indispensable intermediate for the synthesis of Levosulpiride.[2] Levosulpiride is a selective antagonist of



dopamine D<sub>2</sub> receptors with prokinetic and antipsychotic properties.<sup>[12]</sup> The stereochemistry at the pyrrolidine ring is crucial for its pharmacological activity.

**Dopamine D<sub>2</sub> Receptor Antagonism:** Levosulpiride, derived from the (S)-enantiomer, exhibits a binding affinity (K<sub>i</sub>) for the human dopamine D<sub>2</sub> receptor in the low nanomolar range.

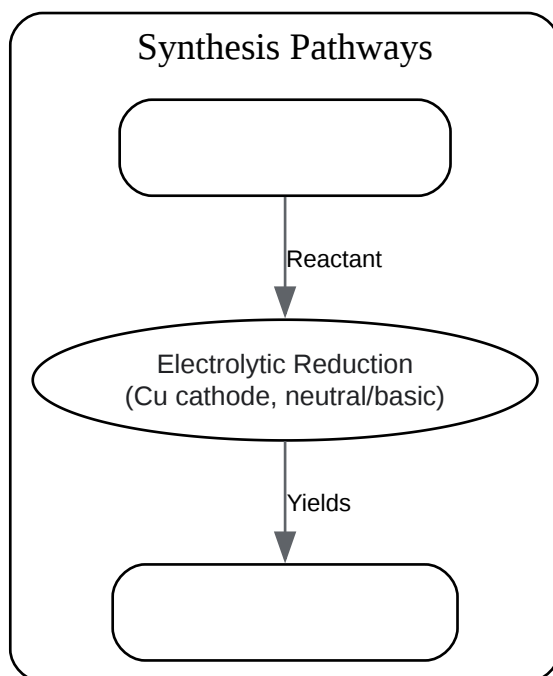
Compound	Receptor	K <sub>i</sub> (nM)
Levosulpiride ((-)-sulpiride)	Dopamine D <sub>2</sub> (human)	20.6 - 29

This data for the final drug product highlights the biological relevance of its precursor, (S)-2-(aminomethyl)-1-ethylpyrrolidine.<sup>[13]</sup>

**PET Imaging Ligands:** The structural motif of **2-(aminomethyl)-1-ethylpyrrolidine** is relevant to the development of ligands for Positron Emission Tomography (PET) imaging, which can be used to study dopamine D<sub>2</sub> receptors in the brain.<sup>[14]</sup>

## Visualized Workflows and Pathways

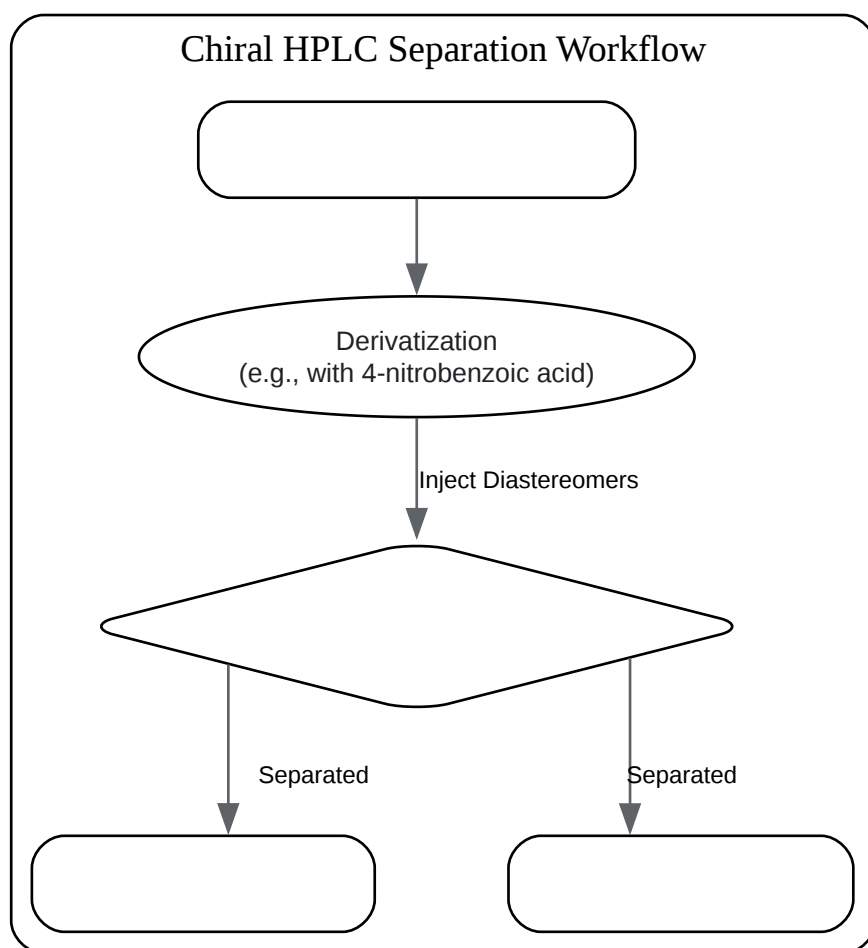
### Synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine



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Caption: Electrolytic synthesis of racemic **2-(aminomethyl)-1-ethylpyrrolidine**.

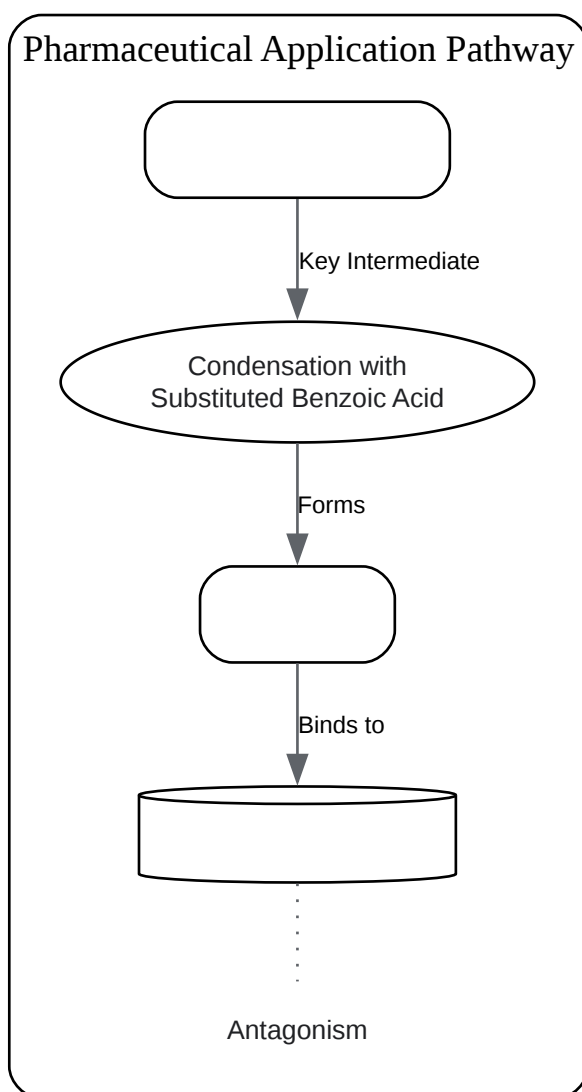
## Chiral Separation Workflow



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Caption: Workflow for the chiral separation of enantiomers by HPLC.

## Role in Levosulpiride Synthesis and Action



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Caption: Pathway from chiral intermediate to pharmacological action.

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